molecular formula C19H22N2O B11840374 N-(Adamantan-1-yl)-1H-indole-3-carboxamide

N-(Adamantan-1-yl)-1H-indole-3-carboxamide

Cat. No.: B11840374
M. Wt: 294.4 g/mol
InChI Key: USXAVHMFDXOJPO-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-1H-indole-3-carboxamide is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while indole is a bicyclic structure found in many natural compounds, including the amino acid tryptophan. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-yl)-1H-indole-3-carboxamide typically involves the reaction of 1-adamantylamine with indole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-(Adamantan-1-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, allowing the compound to fit into specific binding sites on target proteins. The indole ring can interact with various receptors and enzymes, modulating their activity. This dual interaction can lead to a range of biological effects, including inhibition of viral replication, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Adamantan-1-yl)-1H-indole-3-carboxamide is unique due to its combination of the adamantane and indole structures, which confer both stability and biological activity. This combination allows the compound to interact with a wide range of molecular targets, making it a versatile tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-(1-adamantyl)-1H-indole-3-carboxamide

InChI

InChI=1S/C19H22N2O/c22-18(16-11-20-17-4-2-1-3-15(16)17)21-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,20H,5-10H2,(H,21,22)

InChI Key

USXAVHMFDXOJPO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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